N-(pyridin-3-ylmethyl)quinolin-5-amine
Description
N-(Pyridin-3-ylmethyl)quinolin-5-amine is a heterocyclic compound featuring a quinoline scaffold substituted at the 5-position with an amine group, which is further functionalized by a pyridin-3-ylmethyl moiety. The pyridinylmethyl group enhances interactions with biological targets through hydrogen bonding and π-π stacking, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)quinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-6-14-13(5-3-9-17-14)15(7-1)18-11-12-4-2-8-16-10-12/h1-10,18H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDIPXWIQMCBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
Key Observations :
- Quinazoline vs. Quinoline: The quinazoline derivative in exhibits potent ion channel inhibition, likely due to the additional nitrogen atom enhancing binding affinity .
- Pyrazolo-pyrimidine Core: The pyrazolo[3,4-d]pyrimidine scaffold in introduces conformational rigidity, which may improve metabolic stability compared to quinoline derivatives .
- Imidazoquinoline: The fused imidazole ring in enhances CNS activity, though the target compound’s pyridinylmethyl group may offer better solubility .
Impact of Substituents on Pharmacological Properties
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